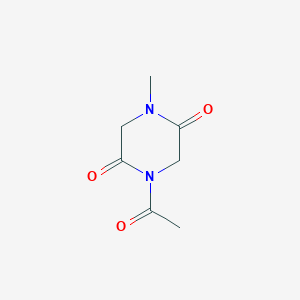
1-Acetyl-4-methylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-methylpiperazine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Development
Due to its biological activity, 1-acetyl-4-methylpiperazine-2,5-dione is being explored as a lead compound for synthesizing new therapeutic agents. Research indicates that derivatives of this compound exhibit significant antimicrobial properties and potential antitumor activity. These derivatives are being evaluated for their ability to modulate multidrug resistance in cancer therapy.
Interaction Studies
Research has focused on the binding affinities of this compound with various biological targets. Techniques such as molecular docking and in vitro assays are employed to elucidate pharmacodynamics and pharmacokinetics, guiding further development into therapeutic applications.
Synthesis of Novel Compounds
The synthesis of this compound typically involves several steps, including the formation of aldol intermediates that can lose water to yield the final product. This synthetic pathway is crucial for producing novel compounds from this compound.
Case Study: Derivatives Synthesis
Recent studies have demonstrated the synthesis of various derivatives through condensation reactions with different aldehydes. For example, the synthesis of unsymmetrical bisarylidenes has been reported using this compound as a precursor . The following table summarizes some synthesized derivatives along with their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylpiperazine-2,5-dione | Methyl group instead of acetyl | Different reactivity patterns |
| 1-Acetylpiperazine-2,5-dione | Lacks methyl substitution at position 4 | Varying biological activity profile |
| 4-Acetyl-3-benzylidene-piperazine-2,5-dione | Contains a benzylidene group | Enhanced stability |
| 1,4-Diacetylpiperazine-2,5-dione | Two acetyl groups on the piperazine ring | Increased reactivity |
This diversity in derivatives allows researchers to explore a wide range of applications within medicinal chemistry .
Research has shown that derivatives of this compound may possess antitumor activity and could act as modulators of multidrug resistance in cancer therapy. The mechanism often involves interactions with specific biological targets that lead to alterations in cellular pathways associated with drug resistance and tumor growth .
特性
CAS番号 |
170376-79-1 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
1-acetyl-4-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-4-6(11)8(2)3-7(9)12/h3-4H2,1-2H3 |
InChIキー |
KQGYTGHDLOOGJC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
正規SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
同義語 |
2,5-Piperazinedione, 1-acetyl-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















